molecular formula C10H8F3N3O2 B13023770 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13023770
M. Wt: 259.18 g/mol
InChI Key: NMFFRSQMULAJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C10H8F3N3O2. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their versatile applications in organic synthesis and drug development .

Preparation Methods

The synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step reaction process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

These compounds share similar core structures but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials, drugs, and other applications.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-8(10(11,12)13)15-6-5-14-3-4-16(6)7/h3-5H,2H2,1H3

InChI Key

NMFFRSQMULAJHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.